molecular formula C4H7NO2S B3428121 Thiazolidine-2-carboxylic acid CAS No. 65126-70-7

Thiazolidine-2-carboxylic acid

Cat. No.: B3428121
CAS No.: 65126-70-7
M. Wt: 133.17 g/mol
InChI Key: ULSZVNJBVJWEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Thiazolidine-2-carboxylic acid, also known as β-thiaproline, is a proline analog . It primarily targets 1,2-aminothiols and aldehydes . These targets are naturally present in proteins as N-terminal cysteine .

Mode of Action

This compound interacts with its targets through a condensation reaction . This reaction results in the formation of a thiazolidine product . The reaction kinetics are fast, and the product remains stable under physiological conditions .

Biochemical Pathways

The condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction . This reaction is part of the broader biochemical pathways involved in the covalent conjugation of biomolecules such as nucleic acids, antibodies, proteins, and glycosaminoglycans . These pathways play a crucial role in studying and manipulating cellular processes .

Pharmacokinetics

It’s noted that the thiazolidine product formed from the reaction of this compound with 1,2-aminothiols and aldehydes remains stable under physiological conditions . This stability suggests that the compound may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for bioavailability.

Result of Action

The primary result of this compound’s action is the formation of a thiazolidine product . This product offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner . It’s also used as an important building block of β-lactam antibiotics .

Action Environment

The reaction involving this compound occurs under physiological conditions . It’s believed that the reaction requires acidic pH and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions . Conflicting reports suggest that the reaction can occur at neutral ph and the thiazolidine product remains stable . Environmental factors such as pH and the presence of other nucleophiles like glutathione in the milieu can influence the compound’s action, efficacy, and stability .

Preparation Methods

Thiazolidine-2-carboxylic acid can be synthesized through the reaction of cysteamine and glyoxylate . This reaction typically involves the condensation of the amino group of cysteamine with the aldehyde group of glyoxylate, forming the thiazolidine ring. Industrial production methods may involve similar synthetic routes but optimized for higher yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Thiazolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Comparison with Similar Compounds

Thiazolidine-2-carboxylic acid is unique due to its sulfur-containing thiazolidine ring, which imparts distinct chemical and biological properties. Similar compounds include:

This compound stands out due to its specific applications in protein synthesis and its role as a building block for beta-lactam antibiotics, highlighting its importance in both research and industry.

Properties

IUPAC Name

1,3-thiazolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSZVNJBVJWEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936787
Record name 1,3-Thiazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16310-13-7, 65126-70-7
Record name Thiazolidine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Thiazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiazolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIAZOLIDINE-2-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiazolidine-2-carboxylic acid
Reactant of Route 2
Thiazolidine-2-carboxylic acid
Reactant of Route 3
Thiazolidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Thiazolidine-2-carboxylic acid
Reactant of Route 5
Thiazolidine-2-carboxylic acid
Reactant of Route 6
Thiazolidine-2-carboxylic acid
Customer
Q & A

A: Thiazolidine-2-carboxylic acid, also known as beta-thiaproline, has the molecular formula C4H7NO2S and a molecular weight of 133.18 g/mol. [] While spectroscopic data was not provided in the provided abstracts, its structure can be described as a thiazolidine ring with a carboxylic acid substituent at the 2-position. []

A: One method for synthesizing this compound involves a multistep process starting with this compound as the precursor. [] Another approach utilizes a visible-light-induced aerobic oxidative [2+3] cycloaddition reaction between glycine derivatives and thiiranes. [] This method offers an efficient and atom-economical strategy for the rapid synthesis of this compound derivatives. []

A: Yes, a high-performance liquid chromatography (HPLC) method has been developed to determine the enantiomeric purity of this compound. [] This method utilizes pre-column derivatization with aniline and achieves complete separation of the enantiomers on a chiral stationary phase. []

A: Research indicates that the rotational barrier for cis/trans isomerization of this compound is lower than that of proline. [] This was determined by incorporating the compound into peptide sequences and analyzing the NMR line-shape changes of cis and trans proton signals at different temperatures. []

A: Yes, this compound acts as a substrate for D-amino acid oxidase, an enzyme found in mammalian kidneys. [, , , ] It demonstrates a higher oxidation rate at neutral pH compared to alkaline pH, unlike other known substrates of this enzyme. [] This interaction suggests a possible physiological role for this compound as a substrate for D-amino acid oxidase. [, , ]

A: While specific structure-activity relationship (SAR) studies were not detailed in the provided abstracts, the fact that this compound is structurally similar to proline likely plays a role in its recognition and binding to D-amino acid oxidase. [, ] Further research is needed to fully elucidate the impact of structural modifications on its enzymatic activity.

A: Yes, this compound has been employed in the synthesis of various heterocyclic compounds. For example, it acts as a reactant in [3+2] cycloaddition reactions with thioisatin, leading to the formation of novel heterocyclic scaffolds. [] Additionally, N-acyl-thiazolidine-2-carboxylic acids can be utilized to generate cyclic ketenes. [] These ketenes further react with imines via [2+2] cycloaddition, yielding spiro-β-lactams, a class of compounds with potential biological activity. []

ANone: The provided abstracts do not offer specific information regarding the environmental impact and degradation of this compound.

A: High-performance liquid chromatography (HPLC) coupled with UV and optical rotation (OR) detection serves as an effective method for analyzing this compound. [] This method has been validated for precision, accuracy, linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.